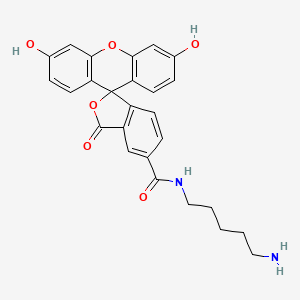
5-FAM cadaverine
Vue d'ensemble
Description
5-FAM cadaverine is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-FAM cadaverine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FAM cadaverine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Engineering for Cadaverine Production
Cadaverine, a five-carbon linear chain diamine, is a significant platform chemical with diverse applications in the chemical industry. Research has focused on the bio-based production of cadaverine from renewable resources, utilizing metabolically engineered strains of Escherichia coli. These strains are capable of overproducing cadaverine in glucose mineral salts medium by amplifying the L-lysine decarboxylase pathway and increasing the L-lysine biosynthetic pool. Such developments are essential for sustainable cadaverine production from renewable resources (Qian et al., 2011).
Enhancing pH Imaging with 5-FAM
5-Carboxyfluorescein (FAM) is a traditional pH-responsive fluorophore used in fluorescence labeling and imaging. By modifying FAM with cationic arginine-rich cell-penetrating peptides (CPPs), its optical properties can be altered, allowing for more effective pH measurement under diverse conditions. This modification also improves the water solubility, membrane permeability, and organelle-specific localization of FAM, making it a more versatile tool for intracellular pH fluctuations monitoring (Xia et al., 2019).
Biotechnological Production of Cadaverine
The production of cadaverine through biotechnological means, such as fermentation and bioconversion, has gained attention for its potential in industrial applications. Studies have focused on optimizing the direct cadaverine production from lysine using whole-cell biocatalysts and engineering strains of E. coli for enhanced productivity. Such approaches aim to increase the stability and catalytic activity of lysine decarboxylase, a key enzyme in cadaverine production, and to improve the overall efficiency and sustainability of the process (Kim et al., 2015), (Leong et al., 2020).
Cadaverine in Bio-Based Polyamides
Cadaverine-based polyamide PA 5X demonstrates environmentally friendly characteristics and exceptional performance, making it a promising material for various applications. Research has summarized recent findings on the biosynthesis, metabolism, and physiological function of cadaverine in bacteria, focusing on the regulatory mechanism of cadaverine synthesis in E. coli. Developments in the bacterial production of cadaverine, including fermentation and whole-cell bioconversion, as well as methods for the separation and purification of cadaverine, are crucial for its application in the synthesis of completely bio-based polyamides (Ma et al., 2017).
Propriétés
IUPAC Name |
N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZIEQYBBRYWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-FAM cadaverine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




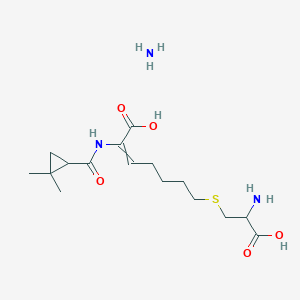

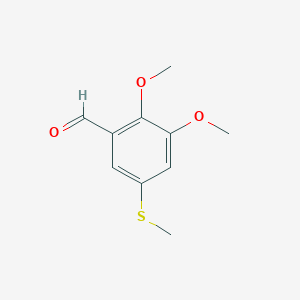
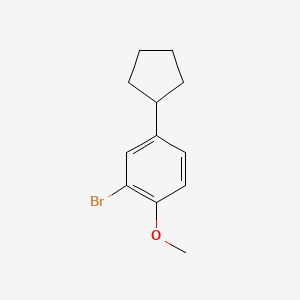
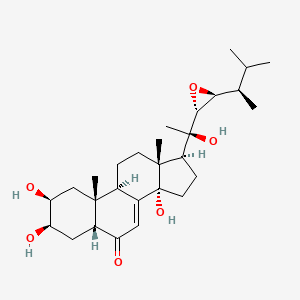
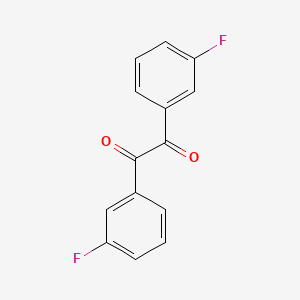

![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)
![N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide](/img/structure/B8249939.png)
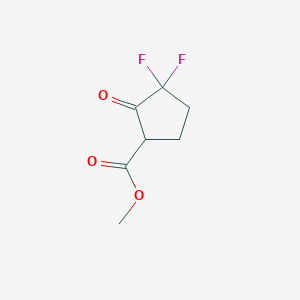
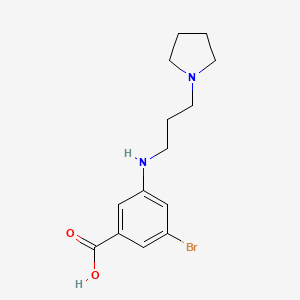

![3-Bromo-5-[3-(3,5-dimethylpyrazol-1-yl)propylamino]benzoic acid](/img/structure/B8249964.png)